Ethyl 3-oxo-2-(phenylhydrazono)butanoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 3-oxo-2-(phenylhydrazono)butanoate involves condensation reactions with various reagents, leading to the formation of a wide range of derivatives and allowing for the exploration of its versatile reactivity. For instance, it has been synthesized through the reaction with S-methyldithio-carbazate at room temperature, leading to new compounds with unique properties (Wu, 2014).
Molecular Structure Analysis
The molecular structure of ethyl 3-oxo-2-(phenylhydrazono)butanoate derivatives has been characterized by X-ray diffraction, revealing a monoclinic P21 space group and providing detailed insight into its geometry and intramolecular interactions. This structural information is crucial for understanding the compound's reactivity and potential applications (Wu, 2014).
Chemical Reactions and Properties
Ethyl 3-oxo-2-(phenylhydrazono)butanoate undergoes various chemical reactions, including electrooxidation, which produces phenol and ethyl 3-phenyl-2,3-dioxopropionate as major products, demonstrating its potential in synthetic organic chemistry (Goyal, Rajeshwari, & Mathur, 1987).
Physical Properties Analysis
The compound's physical properties, such as solubility, melting point, and boiling point, are influenced by its molecular structure. However, specific studies focusing on these properties were not identified in the search, indicating a potential area for further research.
Chemical Properties Analysis
Ethyl 3-oxo-2-(phenylhydrazono)butanoate exhibits a range of chemical properties, including reactivity towards different reagents and conditions. Its chemical behavior is a subject of interest for the development of new synthetic methodologies and the exploration of its mechanism of reactions (Goyal, Rajeshwari, & Mathur, 1987).
Scientific Research Applications
Synthesis and Structural Analysis : A derivative of Ethyl 3-oxo-2-(phenylhydrazono)butanoate was synthesized and analyzed for its structural properties, demonstrating its potential in the development of new compounds with unique structures (Wu, 2014).
Production of Pyrazolone Compounds : Ethyl 3-oxo-2-(phenylhydrazono)butanoate was used in a condensation reaction to synthesize a pyrazolone compound, emphasizing its role in creating new chemical entities (Liu et al., 2007).
Development of Sortase A Inhibitors : This compound was identified as a precursor in the generation of sortase A inhibitors, a new class of compounds with potential implications in tackling Gram-positive pathogens (Maggio et al., 2016).
Reactive Oxygen Species Scavenging : Ethyl 3-oxo-2-(phenylhydrazono)butanoate was studied for its reactivity with singlet oxygen, highlighting its potential as an antioxidant agent (Amekura et al., 2022).
Antimicrobial Activity : A derivative of Ethyl 3-oxo-2-(phenylhydrazono)butanoate was synthesized and evaluated for its antimicrobial properties against various bacteria and fungi (Sarvaiya et al., 2019).
Heterocyclization Reactions : The compound was used in heterocyclization reactions, leading to the synthesis of various heterocyclic compounds (Dhar & Daniel, 1991).
properties
IUPAC Name |
ethyl (Z)-3-hydroxy-2-phenyldiazenylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,15H,3H2,1-2H3/b11-9-,14-13? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMOYLSNEVXNJG-ALCKFIOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-2-(phenylhydrazono)butanoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Heating diazoaminobenzene with active methylene compounds
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